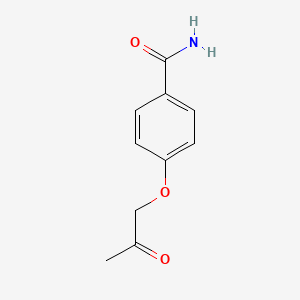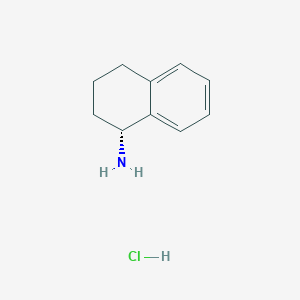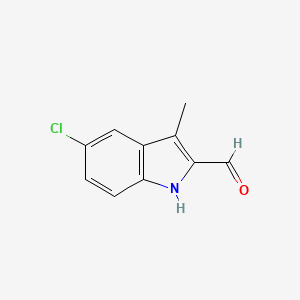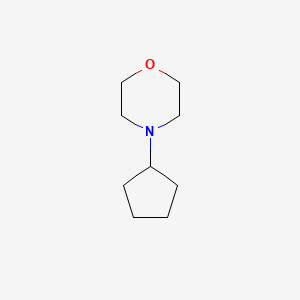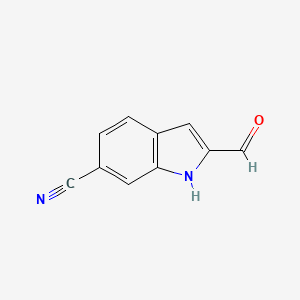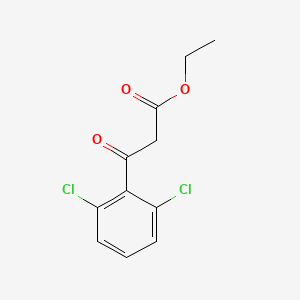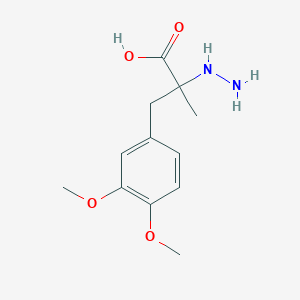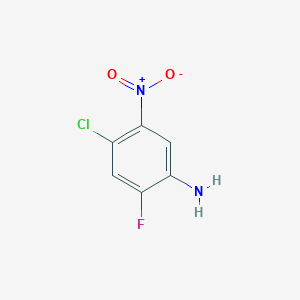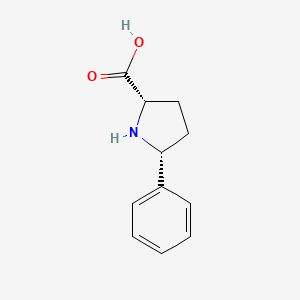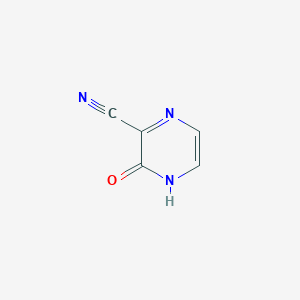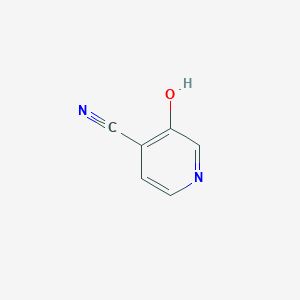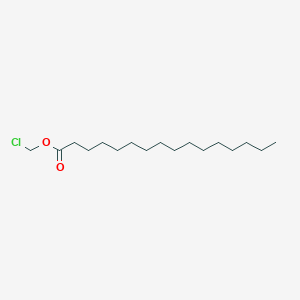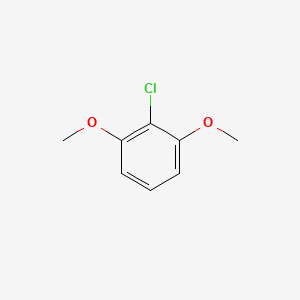
Dimethyl 1H-pyrrole-2,4-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS Number: 2818-07-7) is a compound with the molecular formula C8H9NO4 . It is a substituted pyrrole derivative. The compound has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .
Synthesis Analysis
Dimethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized using various methods. For example, it can be prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. The synthetic route involves the reaction of the benzoyl-substituted precursor with an appropriate reagent to yield the desired product .Molecular Structure Analysis
The molecular structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring with two methyl groups and two carboxylate groups attached at positions 2 and 4. The IUPAC name for this compound is dimethyl 1H-pyrrole-2,4-dicarboxylate .Chemical Reactions Analysis
Dimethyl 1H-pyrrole-2,4-dicarboxylate can participate in various chemical reactions, including esterification, hydrolysis, and reduction. Further studies are needed to explore its reactivity and potential applications .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pyrrole derivatives have diverse applications in various scientific fields . Here are some examples:
-
Pharmaceuticals and Medicinal Chemistry
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Material Science
-
Catalysis
-
Synthesis of Pyrrolopyrazine Derivatives
- Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- The synthetic process for pyrrolopyrazine derivatives can start with a Knorr’s reaction and the production of "Dimethyl 1H-pyrrole-2,4-dicarboxylate" .
-
Production of Boron Dipyrromethene (BODIPY) Dyes
-
Agriculture
-
Synthesis of Diverse Biologically Active Compounds
- Pyrrole derivatives can be used in the synthesis of a wide range of biologically active compounds . For example, nitrogen-containing heterocycles, which include pyrrole rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
-
Production of Key N-Heterocycles
-
Chemical Research and Development
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMGRCCMQUJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487801 | |
| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
2818-07-7 | |
| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



